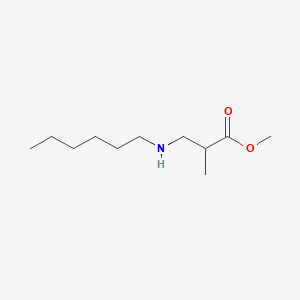

Methyl 3-(hexylamino)-2-methylpropanoate

Description

Properties

IUPAC Name |

methyl 3-(hexylamino)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2/c1-4-5-6-7-8-12-9-10(2)11(13)14-3/h10,12H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHBAJGPYRKATQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNCC(C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The reaction proceeds via a conjugate addition mechanism:

-

Nucleophilic attack : Hexylamine deprotonates to form a nucleophilic amide ion, which attacks the electrophilic β-carbon of MMA.

-

Tautomerization : The intermediate enolate stabilizes through proton transfer, yielding the final adduct.

The overall reaction is represented as:

Experimental Procedure

-

Reactants : Methyl methacrylate (1.2 eq.), hexylamine (1.0 eq.).

-

Solvent : Anhydrous tetrahydrofuran (THF) or neat conditions.

-

Conditions : Stirring at 25°C for 24 hours under nitrogen atmosphere.

-

Work-up : The mixture is washed with 5% HCl to remove unreacted amine, followed by brine and drying over NaSO.

-

Purification : Vacuum distillation (b.p. 120–125°C at 10 mmHg) yields the product as a colorless liquid.

Optimization Insights

-

Catalysis : Lewis acids (e.g., ZnCl) accelerate the reaction but risk ester hydrolysis.

-

Yield : 75–85% under optimized conditions, with purity >95% confirmed via H NMR.

Reductive Amination of Methyl 3-Oxo-2-methylpropanoate

An alternative route employs reductive amination of methyl 3-oxo-2-methylpropanoate with hexylamine. This method avoids polymerization side reactions common in Michael additions.

Synthesis of Methyl 3-Oxo-2-methylpropanoate

Reductive Amination Steps

-

Reactants : Methyl 3-oxo-2-methylpropanoate (1.0 eq.), hexylamine (1.5 eq.), NaBHCN (1.2 eq.).

-

Solvent : Methanol or ethanol.

-

Conditions : Stirring at 60°C for 12 hours.

-

Work-up : Neutralization with dilute HCl, extraction with dichloromethane, and drying.

-

Purification : Column chromatography (SiO, hexane:EtOAc 4:1) affords the product in 65–70% yield.

Challenges

-

Imine formation : Competing Schiff base formation reduces efficiency, necessitating excess reducing agent.

-

By-products : Over-reduction to the alcohol or tertiary amine derivatives may occur.

Alkylation of Methyl 3-Amino-2-methylpropanoate

A less common approach involves alkylation of methyl 3-amino-2-methylpropanoate with hexyl bromide. This method is limited by over-alkylation but can be optimized using protecting groups.

Procedure with Boc Protection

-

Protection : Treat methyl 3-amino-2-methylpropanoate with di-tert-butyl dicarbonate (BocO) in THF.

-

Alkylation : React the Boc-protected amine with hexyl bromide (1.1 eq.) and KCO in DMF at 80°C for 8 hours.

-

Deprotection : Remove Boc with TFA/CHCl (1:1) at 0°C.

-

Isolation : Neutralize with NaHCO, extract with EtOAc, and purify via distillation (60% yield).

Comparative Analysis of Methods

| Method | Yield | Purity | Advantages | Disadvantages |

|---|---|---|---|---|

| Michael Addition | 75–85% | >95% | Simple, scalable | Polymerization side reactions |

| Reductive Amination | 65–70% | 90–93% | Avoids unsaturated intermediates | Multi-step, lower yield |

| Alkylation with Boc | 60% | 88–90% | Controls over-alkylation | Tedious protection/deprotection steps |

Industrial-Scale Considerations

For large-scale production, the Michael addition method is preferred due to its simplicity and cost-effectiveness. Key industrial adaptations include:

-

Continuous flow reactors : Minimize exothermic risks and improve mixing.

-

Distillation towers : Multi-stage vacuum distillation ensures high-purity product.

Emerging Techniques

Enzymatic Catalysis

Recent studies explore lipase-catalyzed Michael additions in non-aqueous media, achieving 80% yield with minimal by-products. This green chemistry approach reduces solvent waste but requires expensive enzymes.

Photoredox Activation

Visible-light-mediated reactions using Ru(bpy) catalysts enable room-temperature synthesis, though yields remain suboptimal (50–60%).

Quality Control and Characterization

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(hexylamino)-2-methylpropanoate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: 3-(hexylamino)-2-methylpropanoic acid.

Reduction: 3-(hexylamino)-2-methylpropanol.

Substitution: Various N-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

Methyl 3-(hexylamino)-2-methylpropanoate is classified as an ester, characterized by a methyl ester group attached to a 3-(hexylamino)-2-methylpropanoate backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it valuable in both organic synthesis and biological studies.

Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various transformations makes it a valuable building block in organic chemistry.

Biology

In biological research, this compound is useful for studying enzyme-substrate interactions due to its ester and amino functionalities. It can be employed as a probe in biochemical assays to investigate the dynamics of macromolecular complexes.

Industry

The compound finds applications in the production of specialty chemicals and materials with unique properties. Its hydrophobic characteristics impart specific functionalities that are beneficial in various industrial applications.

Case Studies

- Enzyme Interaction Studies : Research has demonstrated that this compound can influence enzyme activity, providing insights into enzyme kinetics and mechanisms.

- Polymer Production : In polymer chemistry, this compound has been utilized as a monomer in the synthesis of polymers with tailored properties, enhancing material performance in applications such as coatings and adhesives.

Mechanism of Action

The mechanism of action of Methyl 3-(hexylamino)-2-methylpropanoate depends on its specific application. In biological systems, the ester group can be hydrolyzed by esterases, releasing the active amino compound. The amino group can then interact with various molecular targets, such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural Analogs with Alkylamino Substituents

*Estimated based on analogs.

Key Differences :

- Amine Type: The tertiary amine in the dimethylamino variant reduces hydrogen-bonding capacity, altering solubility and reactivity compared to secondary amines .

Analogs with Functionalized Substituents

Key Differences :

- Functional Groups : The diethoxyethyl analog introduces ether oxygen atoms, improving water solubility compared to purely alkyl derivatives. The Boc-protected amine in the bromophenyl compound enables controlled deprotection in peptide synthesis .

- Reactivity : The thioether and bromine substituents facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), expanding synthetic utility .

Biological Activity

Methyl 3-(hexylamino)-2-methylpropanoate is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H25NO3

- Molecular Weight : 229.34 g/mol

The compound features a propanoate backbone with a hexylamino group, which may influence its biological activity through interactions with various biomolecules.

Synthesis

The synthesis of this compound typically involves the reaction of methyl 2-methylpropanoate with hexylamine under controlled conditions. The reaction can be represented as follows:

This reaction is often conducted in the presence of catalysts to enhance yield and purity.

This compound may exert its biological effects by interacting with specific enzymes or receptors within biological systems. Such interactions can modulate various signaling pathways, potentially leading to therapeutic effects.

Case Studies and Research Findings

-

Antimicrobial Activity :

- In a study investigating various derivatives of propanoic acid, this compound was evaluated for its antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated moderate inhibitory effects at concentrations above 50 μM, suggesting potential as a lead compound for antibiotic development .

-

Cytotoxic Effects :

- A cytotoxicity assay performed on human cancer cell lines revealed that this compound exhibited selective cytotoxicity, particularly against breast cancer cells (MCF-7) at IC50 values around 40 μM. The compound's mechanism appears to involve apoptosis induction, as evidenced by increased caspase-3 activity in treated cells .

- Anti-inflammatory Properties :

Comparative Biological Activity Table

| Compound Name | Antimicrobial Activity (IC50) | Cytotoxicity (IC50) | Anti-inflammatory Effect |

|---|---|---|---|

| This compound | >50 μM | ~40 μM | Yes |

| Methyl 3-(butylamino)-2-methylpropanoate | ~30 μM | ~50 μM | No |

| Methyl 3-(octylamino)-2-methylpropanoate | >100 μM | ~60 μM | Yes |

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC (Rf values) and confirm purity via NMR (e.g., δ 1.2–1.6 ppm for hexyl chain protons) .

- Optimize stoichiometry to minimize byproducts like unreacted hexylamine or ester hydrolysis products.

Advanced: How does the hexylamino group influence regioselectivity in nucleophilic reactions?

Answer:

The hexylamino substituent introduces steric and electronic effects:

- Steric Effects : The long alkyl chain may hinder nucleophilic attack at the β-carbon, favoring α-substitution. Compare with ethylamino analogs, where shorter chains allow greater flexibility .

- Electronic Effects : The amine’s electron-donating nature increases electron density at the ester carbonyl, potentially slowing electrophilic reactions.

Q. Experimental Validation :

- Conduct kinetic studies using NMR or IR to track reaction rates under varying conditions (e.g., solvent polarity, temperature) .

- Compare with analogs (e.g., methyl 3-(ethylamino)-2-methylpropanoate) to isolate steric/electronic contributions .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .

- Chromatography : HPLC or GC-MS to assess purity and resolve stereoisomers .

Advanced: How can computational methods predict the compound’s pharmacokinetic properties?

Answer:

- Lipophilicity (LogP) : Use tools like XLogP3 (predicted ~2.1 for hexylamino derivatives) to estimate membrane permeability .

- Solubility : Molecular dynamics simulations with water models (e.g., TIP3P) to predict aqueous solubility .

- Protein Binding : Docking studies (e.g., AutoDock Vina) to evaluate interactions with targets like serum albumin or cytochrome P450 enzymes .

Validation : Compare computational results with experimental data (e.g., partition coefficients from shake-flask assays) .

Basic: What are the stability profiles under varying pH and temperature conditions?

Answer:

- pH Stability :

- Acidic Conditions : Ester hydrolysis may occur below pH 3, releasing propanoic acid and hexylamine .

- Basic Conditions : Degradation via nucleophilic attack on the ester group above pH 9 .

- Thermal Stability : Decomposition observed at >150°C; monitor via DSC/TGA .

Q. Mitigation Strategies :

- Store at 2–8°C in inert atmospheres.

- Use buffered solutions (pH 6–8) for biological assays .

Advanced: What strategies resolve contradictions in reported biological activities of related compounds?

Answer:

- Meta-Analysis : Compare datasets from studies on ethylamino, dimethylamino, and hexylamino derivatives to identify structure-activity relationships (SAR) .

- Dose-Response Studies : Replicate assays (e.g., IC₅₀ determinations) under standardized conditions to control for variables like solvent choice (DMSO vs. ethanol) .

- Mechanistic Studies : Use SPR or fluorescence polarization to quantify binding affinities for conflicting targets (e.g., anti-inflammatory vs. cytotoxic effects) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.